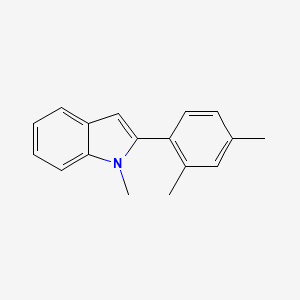
2-(2,4-Dimethylphenyl)-1-methylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethylphenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a methyl group attached to the nitrogen atom of the indole ring and a 2,4-dimethylphenyl group attached to the second carbon of the indole ring. Indoles are significant in various fields, including pharmaceuticals, agrochemicals, and dyes, due to their diverse biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-1-methylindole can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylphenylhydrazine with acetone to form the corresponding hydrazone, which is then cyclized to form the indole ring. This reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a 2,4-dimethylphenylboronic acid is coupled with a 1-methylindole-2-bromide in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors to ensure consistent product quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
2-(2,4-Dimethylphenyl)-1-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to form the corresponding indoline.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated indoles.
科学研究应用
2-(2,4-Dimethylphenyl)-1-methylindole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2,4-Dimethylphenyl)-1-methylindole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. For example, it may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects. The compound’s indole ring structure allows it to engage in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.
相似化合物的比较
2-(2,4-Dimethylphenyl)-1-methylindole can be compared with other indole derivatives, such as:
2-Phenylindole: Lacks the methyl groups on the phenyl ring, resulting in different chemical and biological properties.
1-Methylindole: Lacks the 2,4-dimethylphenyl group, leading to different reactivity and applications.
2-(2,4-Dimethylphenyl)-2H-benzotriazole: Contains a benzotriazole ring instead of an indole ring, resulting in different photophysical and photochemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.
属性
分子式 |
C17H17N |
|---|---|
分子量 |
235.32 g/mol |
IUPAC 名称 |
2-(2,4-dimethylphenyl)-1-methylindole |
InChI |
InChI=1S/C17H17N/c1-12-8-9-15(13(2)10-12)17-11-14-6-4-5-7-16(14)18(17)3/h4-11H,1-3H3 |
InChI 键 |
NAQPBXADWIBDKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=CC3=CC=CC=C3N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


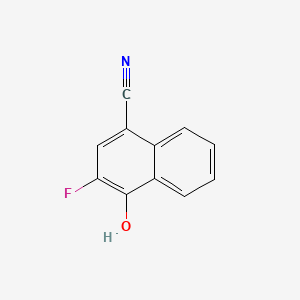


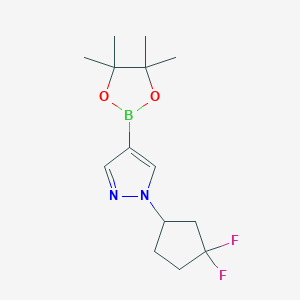
![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)
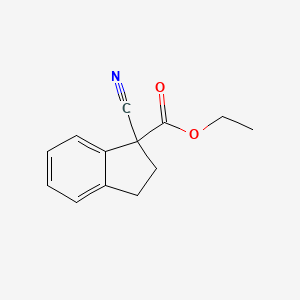
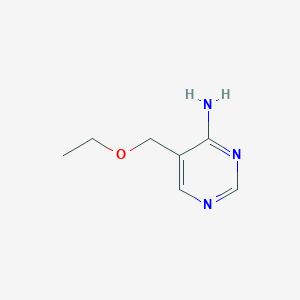

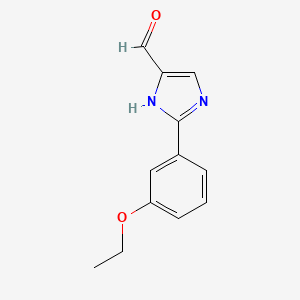
![Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13687274.png)
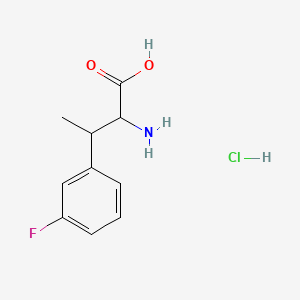
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
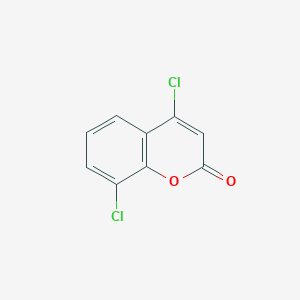
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
